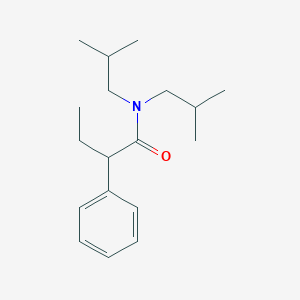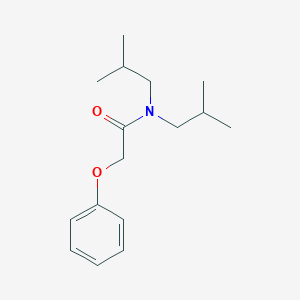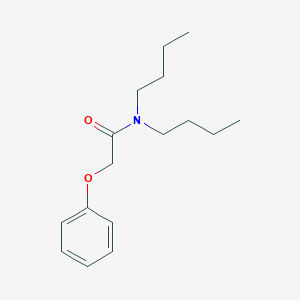![molecular formula C16H15N3O5 B263189 [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid, also known as OPAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAE is a synthetic molecule that was first developed in the early 2000s, and since then, it has been studied extensively for its various properties and effects.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid as a fluorescent probe for ROS detection involves the oxidation of the molecule by ROS. This oxidation results in a change in the fluorescence properties of this compound, allowing for the detection of ROS in biological and medical samples. The exact mechanism of this process is still being studied, but it is believed to involve the formation of a stable intermediate that can be detected using fluorescence techniques.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In addition to its use as a fluorescent probe for ROS detection, this compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties, and it may also have potential as an anticancer agent. However, much more research is needed in these areas before any definitive conclusions can be drawn.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid in scientific research is its sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to its use, including its cost and the fact that it can be toxic to cells at high concentrations. Additionally, more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are many potential future directions for research involving [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid. One area of interest is the development of new and improved fluorescent probes for the detection of ROS and other reactive species. Additionally, this compound may have potential as a therapeutic agent for the treatment of various diseases, and further research in this area is needed. Finally, there is also the potential for the development of new synthetic methods for the production of this compound and related compounds, which could lead to new and improved applications in scientific research.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid involves a multi-step process that begins with the reaction of 2-bromoacetic acid with ethylene glycol to form 2-(2-hydroxyethoxy)acetic acid. This intermediate is then reacted with 4-(pyridin-2-ylamino)benzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemistry.
Applications De Recherche Scientifique
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in a wide range of biological and medical applications. This compound has been shown to be an effective and sensitive probe for the detection of ROS, and its use in this area of research is continuing to grow.
Propriétés
Formule moléculaire |
C16H15N3O5 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2-[2-oxo-2-[4-(pyridin-2-ylcarbamoyl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C16H15N3O5/c20-14(9-24-10-15(21)22)18-12-6-4-11(5-7-12)16(23)19-13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,21,22)(H,17,19,23) |
Clé InChI |
WVVCCYSYOPTJLN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)